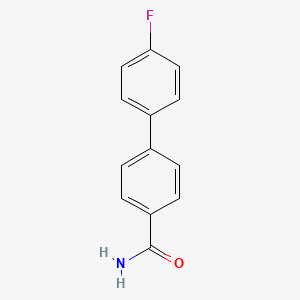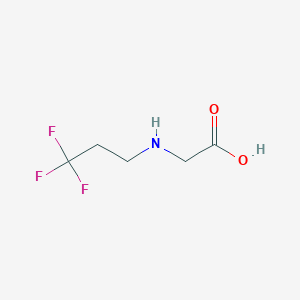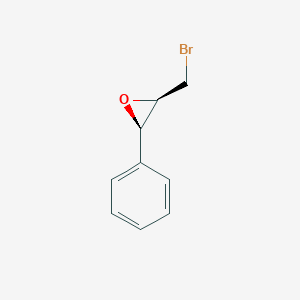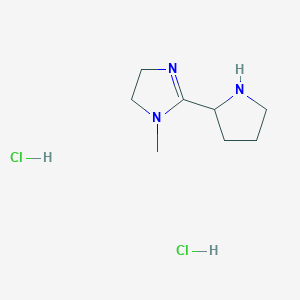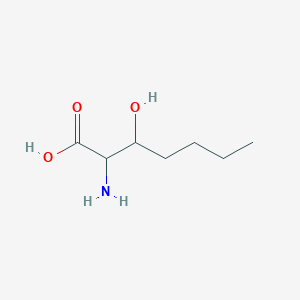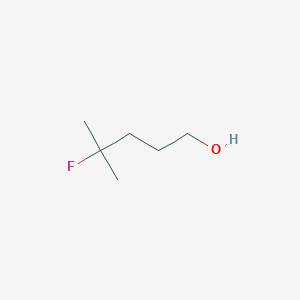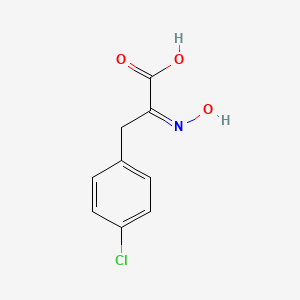
O-(1-methoxypropan-2-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(1-methoxypropan-2-yl)hydroxylamine is an organic compound with the molecular formula C4H11NO2 It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 1-methoxypropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-methoxypropan-2-yl)hydroxylamine typically involves the reaction of hydroxylamine with 1-methoxypropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
O-(1-methoxypropan-2-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted hydroxylamines. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
O-(1-methoxypropan-2-yl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of O-(1-methoxypropan-2-yl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The compound can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. Its molecular targets include carbonyl compounds, which it can convert to oximes or hydrazones through nucleophilic addition .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxylamine: The parent compound, which lacks the 1-methoxypropan-2-yl group.
O-(diphenylphosphinyl)hydroxylamine: A derivative with a diphenylphosphinyl group.
Hydroxylamine-O-sulfonic acid: A sulfonic acid derivative of hydroxylamine.
Uniqueness
O-(1-methoxypropan-2-yl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. This substitution enhances its nucleophilicity and stability, making it a valuable reagent in organic synthesis. Its ability to form stable intermediates with electrophiles sets it apart from other hydroxylamine derivatives .
Propiedades
Fórmula molecular |
C4H11NO2 |
|---|---|
Peso molecular |
105.14 g/mol |
Nombre IUPAC |
O-(1-methoxypropan-2-yl)hydroxylamine |
InChI |
InChI=1S/C4H11NO2/c1-4(7-5)3-6-2/h4H,3,5H2,1-2H3 |
Clave InChI |
XPZRBKFCNHXRBW-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


